molecular formula C25H29ClN4O4 B14975567 Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14975567
M. Wt: 485.0 g/mol
InChI Key: WFPPXOKLPACEJZ-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may lead to the formation of N-oxides, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: This compound has potential applications in drug discovery and development. Its structure can be modified to create new therapeutic agents with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the chlorophenyl group are known to interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the specific target and the context of its use .

Comparison with Similar Compounds

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H29ClN4O4

Molecular Weight

485.0 g/mol

IUPAC Name

ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)17-7-9-20(33-2)10-8-17)16-29-11-13-30(14-12-29)19-6-4-5-18(26)15-19/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32)

InChI Key

WFPPXOKLPACEJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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